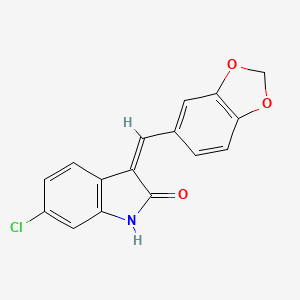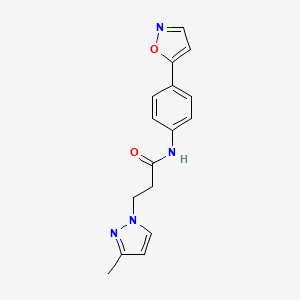
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature. In
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential applications in a variety of scientific fields, including cancer research, neuropharmacology, and drug discovery. In cancer research, compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neuropharmacology, compound X has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, compound X has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins involved in cell growth and proliferation. Specifically, compound X has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a key role in cell cycle progression. By inhibiting CDK activity, compound X can prevent the proliferation of cancer cells and promote the survival of neurons.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In cancer cells, compound X has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, compound X has been shown to promote cell survival and protect against oxidative stress and inflammation. Additionally, compound X has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its potency and specificity. Compound X has been shown to have a high affinity for its target proteins and enzymes, making it an effective tool for studying their function. Additionally, compound X has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with. However, one limitation of using compound X in lab experiments is its solubility. Compound X is poorly soluble in water and other common solvents, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with compound X. One area of interest is the development of new derivatives of compound X with improved solubility and bioavailability. Another area of interest is the exploration of the potential therapeutic applications of compound X in other disease states, such as inflammatory disorders and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its effects on cellular signaling pathways.
Métodos De Síntesis
Compound X can be synthesized using a variety of methods. One commonly used method involves the condensation of 6-chloroindole-2,3-dione with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. This reaction yields compound X as a yellow solid with a melting point of 267-269°C.
Propiedades
IUPAC Name |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-6-chloro-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-2-3-11-12(16(19)18-13(11)7-10)5-9-1-4-14-15(6-9)21-8-20-14/h1-7H,8H2,(H,18,19)/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRJJMIUDWZEGS-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C4=C(C=C(C=C4)Cl)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B7469756.png)

![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)

![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B7469790.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)

![3-(2-Phenoxyethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7469813.png)
![7-methyl-4-[[5-[(4-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7469814.png)
![4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)